Cas no 1158406-56-4 ((4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride)

(4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride 化学的及び物理的性質
名前と識別子
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- (4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)-methylamine dihydrochloride
- BS-37127
- ALBB-003817
- [4-([1,3]oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methanamine;dihydrochloride
- 1158406-56-4
- (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine dihydrochloride
- [(4-[1,3]oxazolo[4,5-b]pyridin-2-yl-2-morpholinyl)methyl]amine dihydrochloride
- 1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}MORPHOLIN-2-YL)METHANAMINE DIHYDROCHLORIDE
- (4-[1,3]oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride
- AKOS027426048
- MFCD11696374
- 1-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methanamine dihydrochloride
- (4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride
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- MDL: MFCD11696374
- インチ: InChI=1S/C11H14N4O2.2ClH/c12-6-8-7-15(4-5-16-8)11-14-10-9(17-11)2-1-3-13-10;;/h1-3,8H,4-7,12H2;2*1H
- InChIKey: TYDOUTJUSLEWQF-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(N=C1)N=C(N3CCOC(CN)C3)O2.Cl.Cl
計算された属性
- せいみつぶんしりょう: 306.0650312g/mol
- どういたいしつりょう: 306.0650312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.4Ų
(4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB305202-500 mg |
1-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methanamine dihydrochloride, 95%; . |
1158406-56-4 | 95% | 500MG |
€373.00 | 2023-01-23 | |
eNovation Chemicals LLC | Y1255516-1g |
(4-[1,3]oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride |
1158406-56-4 | 95% | 1g |
$500 | 2024-06-07 | |
TRC | E589238-50mg |
[(4-[1,3]Oxazolo[4,5-b]pyridin-2-yl-2-morpholinyl)methyl]amine Dihydrochloride |
1158406-56-4 | 50mg |
$ 95.00 | 2022-06-05 | ||
abcr | AB305202-5g |
1-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methanamine dihydrochloride, 95%; . |
1158406-56-4 | 95% | 5g |
€1277.00 | 2025-02-15 | |
A2B Chem LLC | AE20363-5g |
(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine dihydrochloride |
1158406-56-4 | 95% | 5g |
$1330.00 | 2024-04-20 | |
1PlusChem | 1P0090YZ-1g |
(4-[1,3]oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride |
1158406-56-4 | 95% | 1g |
$340.00 | 2025-02-24 | |
eNovation Chemicals LLC | Y1255516-1g |
(4-[1,3]oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride |
1158406-56-4 | 95% | 1g |
$500 | 2025-02-27 | |
abcr | AB305202-1 g |
1-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methanamine dihydrochloride, 95%; . |
1158406-56-4 | 95% | 1 g |
€489.50 | 2023-07-19 | |
TRC | E589238-10mg |
[(4-[1,3]Oxazolo[4,5-b]pyridin-2-yl-2-morpholinyl)methyl]amine Dihydrochloride |
1158406-56-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
abcr | AB305202-5 g |
1-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methanamine dihydrochloride, 95%; . |
1158406-56-4 | 95% | 5 g |
€1,324.50 | 2023-07-19 |
(4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride 関連文献
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(4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochlorideに関する追加情報
(4-1,3Oxazolo[4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride and Its Significance in Modern Chemical Biology
The compound with the CAS number 1158406-56-4 represents a fascinating molecule in the realm of chemical biology, particularly in the development of novel therapeutic agents. This compound, specifically identified as (4-1,3Oxazolo[4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride, has garnered attention due to its unique structural features and potential biological activities. The intricate scaffold of this molecule, combining a pyridine ring with an oxazole moiety and a morpholine group, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a surge in interest regarding heterocyclic compounds that exhibit significant pharmacological properties. The structural motif of (4-1,3Oxazolo[4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride aligns well with this trend. The presence of the oxazole ring is particularly noteworthy, as it is known to participate in various hydrogen bonding interactions and can influence the electronic properties of the molecule. These characteristics are often exploited in drug design to enhance binding affinity and selectivity towards specific biological targets.
The pyridine component of this compound further adds to its complexity and potential utility. Pyridine derivatives are widely recognized for their role in medicinal chemistry due to their ability to form stable interactions with biological macromolecules. In particular, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or participate in π-stacking interactions, which are crucial for the design of high-affinity ligands. The integration of this pyridine moiety with the oxazole and morpholine groups in (4-1,3Oxazolo[4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride creates a versatile platform for exploring novel pharmacological activities.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Current research indicates that molecules with similar structural features may exhibit anti-inflammatory, anticancer, and antimicrobial properties. The oxazole ring is known to have anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Additionally, the morpholine group can enhance solubility and bioavailability, which are critical factors for drug development. These combined properties make (4-1,3Oxazolo[4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride a promising candidate for further exploration.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups to achieve the desired architecture. Each step must be meticulously controlled to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, are often employed to construct the complex heterocyclic framework. These methodologies highlight the sophistication required in modern drug discovery and development.
In terms of biological activity, preliminary studies on derivatives of this compound have shown encouraging results. For instance, modifications to the morpholine group have been found to enhance binding affinity towards certain enzymes involved in disease pathways. Similarly, variations in the pyridine moiety have led to compounds with improved selectivity over off-target proteins. These findings underscore the importance of structure-activity relationships (SAR) in optimizing drug candidates.
The dihydrochloride salt form of this compound enhances its stability and solubility, making it more suitable for pharmaceutical applications. The hydrochloride moiety improves water solubility, which is essential for formulation into oral or injectable drugs. Additionally, salt formation can increase the melting point and shelf life of the compound, ensuring better storage conditions and longer shelf stability.
The potential therapeutic applications of (4-1,3Oxazolo[4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride extend beyond inflammation and cancer treatment. Emerging research suggests that this compound may also have neuroprotective effects by modulating neurotransmitter receptors or inhibiting enzyme activity associated with neurodegenerative diseases. Furthermore, its ability to cross the blood-brain barrier could make it an effective candidate for central nervous system (CNS) disorders.
The development of novel drug candidates relies heavily on advancements in computational chemistry and molecular modeling. These tools allow researchers to predict how a molecule will interact with biological targets at the atomic level. By leveraging these technologies, scientists can design analogs of (4-1,3Oxazolo[4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride that exhibit enhanced potency and selectivity. Such high-throughput virtual screening methods have revolutionized drug discovery by reducing the time and cost associated with experimental testing.
In conclusion,(4-1,3Oxazolo[4,5-bpyridin - 2 - yl - 2 - morpholin yl)methylamine Dihydrochloride represents a significant advancement in chemical biology with its unique structural features and potential therapeutic applications。The combination of an oxazole ring,a pyridine moiety,and a morpholine group creates a versatile scaffold that interacts favorably with biological targets。Further research is warranted to fully elucidate its pharmacological properties,and it holds great promise as a lead compound for developing novel therapeutic agents。As our understanding of molecular interactions continues to evolve,compounds like this will play an increasingly important role in addressing complex diseases。
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